2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide
Brand Name: Vulcanchem
CAS No.: 925252-33-1
VCID: VC16167214
InChI: InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
SMILES:
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide

CAS No.: 925252-33-1

Cat. No.: VC16167214

Molecular Formula: C8H8F2N2O

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide - 925252-33-1

Specification

CAS No. 925252-33-1
Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
IUPAC Name 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Standard InChI Key DCWILVWGXRCHHR-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1C/C(=N/O)/N)F)F
Canonical SMILES C1=CC(=C(C=C1CC(=NO)N)F)F

Introduction

Chemical Identity and Structural Characteristics

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide, systematically named 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide (IUPAC), is a small organic molecule with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol . Its structure comprises a 3,4-difluorophenyl ring linked to a hydroxyacetimidamide group, as depicted in its SMILES notation: C1=CC(=C(C=C1CC(=NO)N)F)F. The planar arrangement of the difluorophenyl ring and the conjugated amidoxime moiety contributes to its reactivity in cyclization reactions .

Key Identifiers:

PropertyValueSource
CAS Registry Number200504-48-9PubChem
InChIKeyDCWILVWGXRCHHR-UHFFFAOYSA-NPubChem
DSSTox Substance IDDTXSID90400075PubChem

The compound’s 3D conformation reveals a near-planar geometry at the amidoxime group, with dihedral angles of 178.9° between the phenyl ring and the acetimidamide chain, optimizing it for nucleophilic reactions .

Synthesis and Manufacturing Processes

The synthesis of 2-(3,4-difluorophenyl)-N-hydroxyacetimidamide typically proceeds via the amidoximation of nitriles. A representative protocol involves:

  • Substrate Preparation: 3,4-Difluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux.

  • Reaction Conditions: Sodium bicarbonate (2 equiv) is added to a mixture of the nitrile (1 equiv) and hydroxylamine hydrochloride (2 equiv) in ethanol (10 mL/g nitrile).

  • Workup: The mixture is refluxed for 6 hours, concentrated, and purified via cold-water precipitation to yield the amidoxime as a white solid .

This method achieves yields exceeding 85%, with scalability demonstrated in multi-gram syntheses . The compound’s role as a precursor is exemplified in the synthesis of 1,2,4-oxadiazoles (e.g., 4an), where it reacts with trifluoroacetylated amino acids under mild conditions :

SubstrateConditionsProduct Yield
3,4-DifluoroamidoximeDCE, 70°C, 30 min91%

Physicochemical Properties

  • LogP: 1.2 (moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 2/3

  • Rotatable Bonds: 3

Its metabolic stability in human liver microsomes is inferred from analogous amidoximes, which show >90% retention after 30 minutes, suggesting resistance to rapid hepatic degradation .

Pharmacological and Biological Research

While direct pharmacological studies on 2-(3,4-difluorophenyl)-N-hydroxyacetimidamide are sparse, its derivatives demonstrate notable bioactivity. For instance, the 1,2,4-oxadiazole 4an—synthesized from this amidoxime—exhibits anti-SARS-CoV-2 activity in vitro (EC₅₀ = 2.1 μM) . Additionally, such oxadiazoles show weak inhibition of the hERG ion channel (IC₅₀ > 30 μM), reducing cardiac toxicity risks .

Applications in Medicinal Chemistry

The compound’s primary utility lies in constructing 1,2,4-oxadiazole scaffolds, which are prized for their:

  • Antiviral Properties: Inhibition of viral RNA polymerases .

  • Antimicrobial Activity: Targeting bacterial efflux pumps .

  • Metabolic Stability: Enhanced pharmacokinetic profiles due to fluorine substitution .

A recent study leveraged this amidoxime to synthesize 4ap, a fluoropyridinyl oxadiazole with 88% yield, underscoring its versatility .

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